Cas no 1556908-45-2 (2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide)

2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide structure
1556908-45-2 structure
Product name:2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide
CAS No:1556908-45-2
MF:C9H7BrF3NO
MW:282.057192087173
CID:5056941

2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide
    • Inchi: 1S/C9H7BrF3NO/c10-7-2-1-5(11)3-6(7)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15)
    • InChI Key: KGRUNWCVJFOZMB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C(NCC(F)F)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Topological Polar Surface Area: 29.1
  • XLogP3: 3.4

2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B197435-125mg
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide
1556908-45-2
125mg
$ 510.00 2022-06-07
TRC
B197435-250mg
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide
1556908-45-2
250mg
$ 850.00 2022-06-07

Additional information on 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide

Comprehensive Overview of 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide (CAS No. 1556908-45-2)

2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide (CAS No. 1556908-45-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This fluorinated benzamide derivative is characterized by the presence of bromine and fluorine atoms, which enhance its reactivity and potential applications in drug discovery and material science. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of targeted therapies and small-molecule inhibitors.

The compound's molecular structure, featuring a 2-bromo-5-fluorophenyl moiety and a 2,2-difluoroethyl group, makes it a versatile building block for medicinal chemistry. Its halogen-rich design is particularly valuable in structure-activity relationship (SAR) studies, where subtle modifications can lead to significant changes in biological activity. Recent studies have highlighted its potential in addressing drug resistance challenges, a hot topic in oncology and infectious disease research. For instance, derivatives of 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide have shown promise in modulating protein-protein interactions, a frontier in precision medicine.

From a synthetic perspective, the compound's CAS No. 1556908-45-2 serves as a critical identifier for researchers sourcing high-purity materials. Its bromine substituent offers opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in API (Active Pharmaceutical Ingredient) manufacturing. This aligns with the growing demand for green chemistry solutions, as the compound can facilitate atom-efficient transformations. Industry trends indicate a surge in searches for fluorinated building blocks, driven by the need for metabolically stable compounds in drug design.

In agrochemical applications, 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide has been investigated as a precursor for crop protection agents. Its fluorine atoms contribute to improved lipophilicity and membrane permeability, traits highly sought after in pesticide development. With the global push toward sustainable agriculture, this compound's potential to reduce application rates while maintaining efficacy aligns with environmental, social, and governance (ESG) goals—a frequently searched topic among stakeholders.

Analytical characterization of CAS No. 1556908-45-2 typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for quality control in regulated industries. The compound's thermal stability and solubility profile are also frequently studied, as they directly impact formulation development—another area of intense research interest.

Looking ahead, 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide is poised to play a pivotal role in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Its electrophilic centers make it suitable for designing irreversible binders, a strategy gaining traction in undruggable target research. As the scientific community continues to explore halogen bonding in molecular recognition, this compound's bromo-fluoro synergy offers a compelling case study for rational drug design.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd